molecular formula C19H15NO2S B2392474 4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate CAS No. 331460-57-2

4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate

Cat. No.: B2392474
CAS No.: 331460-57-2
M. Wt: 321.39
InChI Key: JKKRSJFVZLWASV-XSFVSMFZSA-N
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Description

This compound belongs to the phenylacetate family and is characterized by the presence of a thienylmethylidene group attached to an amino phenyl phenylacetate backbone.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate typically involves the condensation of 2-thiophenecarboxaldehyde with 4-aminophenyl phenylacetate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenylacetates.

Scientific Research Applications

4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with a phenyl group and a carboxylic acid functional group.

    Phenylacetylene: Contains a phenyl group attached to an alkyne.

    Sodium phenylbutyrate: A salt of an aromatic fatty acid used in the treatment of urea cycle disorders

Uniqueness

4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate is unique due to the presence of the thienylmethylidene group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(thiophen-2-ylmethylideneamino)phenyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c21-19(13-15-5-2-1-3-6-15)22-17-10-8-16(9-11-17)20-14-18-7-4-12-23-18/h1-12,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKRSJFVZLWASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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